molecular formula C10H16N4 B13001133 6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B13001133
M. Wt: 192.26 g/mol
InChI Key: CZZYDRJSSZDFBR-UHFFFAOYSA-N
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Description

6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a heterocyclic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method includes the condensation of pyridine with an appropriate amidine under basic conditions, followed by cyclization to form the desired bicyclic structure . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

6-propan-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C10H16N4/c1-7(2)14-4-3-9-8(5-14)10(11)13-6-12-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13)

InChI Key

CZZYDRJSSZDFBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=NC=N2)N

Origin of Product

United States

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